molecular formula C16H11BrO2 B5887717 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one

2-(3-bromophenyl)-7-methyl-4H-chromen-4-one

Cat. No. B5887717
M. Wt: 315.16 g/mol
InChI Key: LEETUABYFCQTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-7-methyl-4H-chromen-4-one, also known as Br-MPG, is a synthetic compound that belongs to the family of flavonoids. It has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase, which are involved in DNA replication and cell division. In addition, this compound has been shown to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which can help to reduce oxidative stress and inflammation in the body. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is that it has been extensively studied in vitro and in vivo, which has allowed researchers to gain a better understanding of its potential therapeutic properties. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may require clinical trials.

Synthesis Methods

The synthesis method of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one involves the reaction of 3-bromobenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to produce this compound. This method has been optimized to improve the yield of this compound and reduce the amount of by-products.

Scientific Research Applications

2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been investigated for its anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-bromophenyl)-7-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-5-6-13-14(18)9-15(19-16(13)7-10)11-3-2-4-12(17)8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEETUABYFCQTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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